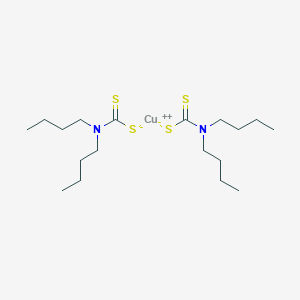

二丁基二硫代氨基甲酸铜

描述

Copper dibutyldithiocarbamate is a coordination complex that is soluble in organic solvents . It reacts with metals, including copper, zinc, nickel, and cobalt . It is used as a catalyst for the production of acrylic acid from acrylonitrile .

Synthesis Analysis

Copper(II) bis(dibutyldithiocarbamate) was synthesized by mixing copper(II) diacetate and zinc(II) bis(dibutyldithiocarbamate) in a 1:1 molar ratio in a biphasic mixture of dichloromethane, water, and 25% aqueous ammonia at room temperature for 1 hour under aerobic conditions .

Molecular Structure Analysis

Copper dibutyldithiocarbamate complexes support Cu(I), Cu(II), and Cu(III) and show a rich and diverse coordination chemistry . Homoleptic [Cu(S2CNR2)2] are most common, being known for hundreds of substituents . All contain a Cu(II) center, being either monomeric (distorted square planar) or dimeric (distorted trigonal bipyramidal) in the solid state .

Chemical Reactions Analysis

Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .

Physical And Chemical Properties Analysis

Copper dibutyldithiocarbamate is a solid at 20 degrees Celsius . It has a molecular formula of C18H36CuN2S4 and a molecular weight of 472.29 . It appears as a dark green to dark blue to black powder to crystalline .

科学研究应用

合成与结构分析

- 配合物的合成和性质:已合成二丁基二硫代氨基甲酸铜配合物并研究了它们的结构和性质。这些研究包括分析它们的晶体结构、发光性质和热行为 (Wang 等,2017)。

材料科学应用

- 薄膜制备:二丁基二硫代氨基甲酸铜已用于制备铜铟硫化物薄膜,这一过程在材料科学中至关重要,特别是对于半导体应用 (Nomura 等,1988)。

分析化学

- 痕量铜的测定:它在分析化学中发挥着重要作用,特别是在水样中痕量铜的预浓缩和测定方面 (Santelli 等,1994)。

- 铜络合研究:已进行研究以了解两亲二硫代氨基甲酸盐的铜络合性质,从而深入了解此类化合物在不同环境中的行为 (Rogachev 等,1999)。

环境和工业应用

- 铜矿物的浮选:已研究二丁基二硫代氨基甲酸铜在铜矿物浮选中的有效性,这是采矿业中的一项重要工艺 (Liu 等,2018)。

- 防污杀菌剂:其应用延伸至防污杀菌剂领域,与铜结合用于船舶涂料 (Boxall 等,2000)。

生物医学研究

- 生物医学中的铜:含铜材料在生物医学中的生物功能和应用已得到广泛研究,揭示了它们在包括心血管保护、骨骼愈合和癌症治疗在内的各个健康方面的作用 (Wang 等,2020)。

- 抗菌应用:铜及其化合物(如二丁基二硫代氨基甲酸铜)因其有效的抗菌特性而受到认可,用于水处理和医疗保健环境中的消毒剂 (Vincent 等,2016)。

作用机制

Target of Action

Copper dibutyldithiocarbamate primarily targets the cellular proteasome and the transcription factor NF-E2-related factor 2 (Nrf2) . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Mode of Action

The compound’s anticancer activity is attributed to its ability to inhibit the cellular proteasome . It is assumed that the complex inhibits the proteasome by a mechanism distinct from clinically used drugs like bortezomib, targeting the 19S rather than the 20S proteasome . In addition, copper dibutyldithiocarbamate activates Nrf2 in vascular endothelial cells . The copper complex rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins .

Biochemical Pathways

The activation of Nrf2 leads to the upregulation of antioxidant and phase II xenobiotic enzymes . This includes the expression of heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, and γ-glutamylcysteine synthetase , which are downstream proteins of Nrf2. These proteins play crucial roles in the body’s defense against oxidative stress.

Pharmacokinetics

Its intracellular accumulation is higher than that of Cu(II) and Cu(I) . This rapid cellular uptake suggests that the compound may have good bioavailability.

Result of Action

The activation of Nrf2 by copper dibutyldithiocarbamate results in the upregulation of antioxidant and phase II xenobiotic enzymes . This can lead to increased cellular resistance to oxidative stress, which may contribute to its anticancer effects .

Action Environment

The action of copper dibutyldithiocarbamate can be influenced by environmental factors such as the presence of copper ions . The compound’s activity is dependent on the intramolecular interaction between copper and the dithiocarbamate ligand . Therefore, conditions that affect this interaction could potentially influence the compound’s action, efficacy, and stability.

未来方向

生化分析

Biochemical Properties

Copper dibutyldithiocarbamate supports Cu(I), Cu(II) and Cu(III) and shows a rich and diverse coordination chemistry . It has been found to activate the transcription factor NF-E2-related factor 2 (Nrf2), which is responsible for regulating antioxidant and phase II xenobiotic enzymes .

Cellular Effects

Copper dibutyldithiocarbamate rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins without cytotoxic effects . It has been found to induce the expression of heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, and γ-glutamylcysteine synthetase, downstream proteins of Nrf2 .

Molecular Mechanism

The activation of Nrf2 by Copper dibutyldithiocarbamate is due to proteasome inhibition as well as binding to Kelch-like ECH-associated protein 1 . The intramolecular interaction between copper and dithiocarbamate ligand is important for the activation of the transcription factor .

Transport and Distribution

Copper dibutyldithiocarbamate rapidly enters vascular endothelial cells via CTR1-independent mechanisms

属性

IUPAC Name |

copper;N,N-dibutylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Cu/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPUJMULXNNEHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36CuN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13927-71-4 | |

| Record name | (SP-4-1)-Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13927-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

472.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52691-95-9, 13927-71-4 | |

| Record name | Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dibutylcarbamodithioato-S,S')copper | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(dibutyldithiocarbamato-S,S')copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(dibutyldithiocarbamato-S,S')copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

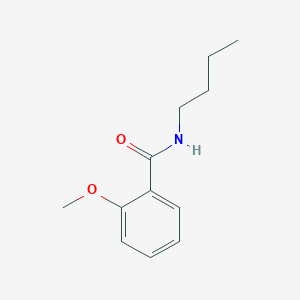

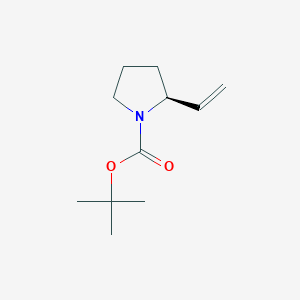

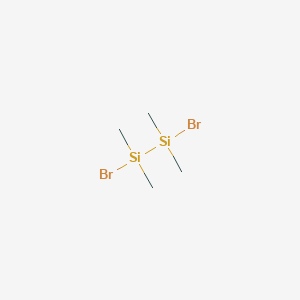

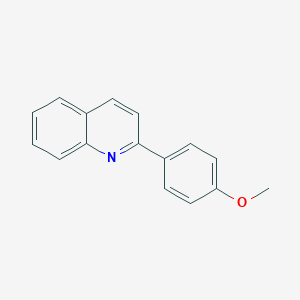

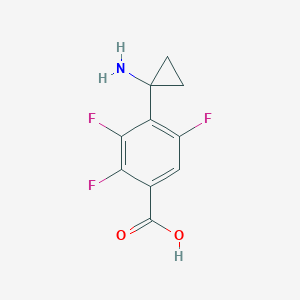

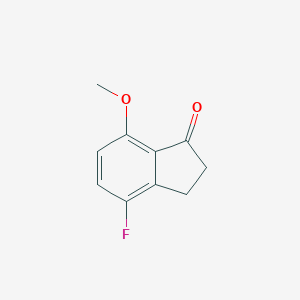

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the crystallographic orientation of ZnS nanostructures, synthesized using zinc dibutyldithiocarbamate, influence their optical properties?

A2: Research indicates that varying the crystallographic orientation of 1D wurtzite ZnS nanostructures, synthesized using precursors like zinc dibutyldithiocarbamate, can tune their bandgap and consequently, their emission properties []. Specifically, changing the growth direction from <002> to <210> can shift the band-edge emission from ≈338 to ≈345 nm []. This control over optical properties is crucial for potential applications in optoelectronic devices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)